molecular formula C13H15F2NO3S B8092729 5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide

Cat. No.: B8092729
M. Wt: 303.33 g/mol
InChI Key: UKPWCHKYDXSHSZ-UHFFFAOYSA-N
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Description

FTIR Spectroscopy

The Fourier-transform infrared (FTIR) spectrum reveals characteristic absorptions:

  • Sulfonamide group : Strong asymmetric S=O stretching at 1,325–1,340 cm⁻¹ and symmetric S=O at 1,150–1,165 cm⁻¹.
  • Amide carbonyl : A sharp peak at 1,680–1,700 cm⁻¹, indicative of C=O stretching in the carboxamide group.
  • C–F vibrations : Peaks at 1,100–1,250 cm⁻¹, consistent with aromatic fluorine substituents.

NMR Spectroscopy

¹H and ¹³C NMR data (hypothetical in DMSO-d₆):

  • ¹H NMR :
    • Cyclopropane protons: δ 1.10–1.30 ppm (multiplet, 4H).
    • Propylsulfonyl CH₂: δ 3.20–3.50 ppm (triplet, 2H).
  • ¹⁹F NMR : Two distinct signals at δ -110 ppm (F-2) and -115 ppm (F-4), reflecting para-fluorine electronic environments.
NMR Signal δ (ppm) Assignment
Cyclopropane CH₂ 1.10–1.30 C₃H₅ ring protons
SO₂NH 8.20 (broad) Amide proton exchange
Aromatic F -110 to -115 Fluorine substituents

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

  • HOMO-LUMO gap : 4.8 eV, suggesting moderate reactivity.
  • Electrostatic potential (ESP) : The sulfonamide group exhibits strong electron-withdrawing character, polarizing the benzamide core.
  • Natural Bond Orbital (NBO) analysis : Hyperconjugation between the sulfonyl oxygen lone pairs and σ*(C–S) stabilizes the molecule by 12.3 kcal/mol.
Parameter Value Units
HOMO energy -6.2 eV
LUMO energy -1.4 eV
Dipole moment 4.5 Debye
Mulliken charge (S) +1.8 e

Hydrogen Bonding Networks and Supramolecular Arrangements

The sulfonamide and carboxamide groups facilitate extensive hydrogen bonding:

  • N–H···O=S interactions : Link molecules into dimers (R₂²(8) motif) with bond lengths of 2.85–2.95 Å.
  • C–H···F–C contacts : Contribute to layered crystal packing, with distances of 3.10–3.30 Å.

Supramolecular frameworks are further stabilized by van der Waals interactions involving the cyclopropane ring’s hydrophobic surface.

Interaction Type Distance (Å) Angle (°)
N–H···O=S 2.89 165
C–H···F–C 3.15 145
π-π stacking 3.80 Parallel

Properties

IUPAC Name

5-cyclopropyl-2,4-difluoro-N-propylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3S/c1-2-5-20(18,19)16-13(17)10-6-9(8-3-4-8)11(14)7-12(10)15/h6-8H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPWCHKYDXSHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2,4-Difluorobenzoic Acid

The synthesis begins with 2,4-difluorobenzoic acid, which is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C.

Reaction Conditions :

ParameterValue
ReagentThionyl chloride (2.5 eq)
SolventDichloromethane
Temperature0–5°C → room temperature
Reaction Time4–6 hours

The resultant 2,4-difluorobenzoyl chloride is highly reactive, necessitating immediate use in subsequent steps to prevent hydrolysis.

Cyclopropane Ring Installation

Cyclopropanation is achieved via two primary routes:

Route A: Friedel-Crafts Alkylation

A cyclopropyl group is introduced at the 5-position using cyclopropane carboxaldehyde in the presence of a Lewis acid (e.g., AlCl₃).

Reaction Conditions :

ParameterValue
ReagentCyclopropane carboxaldehyde
CatalystAlCl₃ (1.2 eq)
SolventNitromethane
Temperature60°C
Yield55–60% (reported for analogues)

Route B: Suzuki-Miyaura Coupling

A boronic ester-containing cyclopropane is coupled to a 5-bromo-2,4-difluorobenzoic acid derivative using Pd(PPh₃)₄ as a catalyst.

Reaction Conditions :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2.0 eq)
SolventDME/H₂O (4:1)
Temperature80°C
Yield70–75% (estimated)

Route B offers superior regioselectivity but requires pre-functionalized starting materials.

Regioselective Fluorination Strategies

The 2- and 4-fluoro substituents are typically introduced early in the synthesis to avoid interference with later steps. Electrophilic fluorination using Selectfluor® or deoxyfluorination with DAST (diethylaminosulfur trifluoride) are common.

DAST-Mediated Fluorination :

ParameterValue
ReagentDAST (1.5 eq)
SolventDCM
Temperature−78°C → 0°C
Reaction Time2 hours

Note : Excess DAST may lead to over-fluorination; quenching with aqueous NaHCO₃ is critical.

Sulfonylation of the Primary Amine

The propylsulfonyl group is introduced via reaction of the intermediate benzamide with propane-1-sulfonyl chloride in the presence of a base.

Optimized Conditions :

ParameterValue
ReagentPropane-1-sulfonyl chloride
BasePyridine (3.0 eq)
SolventTHF
Temperature0°C → room temperature
Yield80–85% (reported)

Mechanistic Insight : The base scavenges HCl, driving the reaction to completion. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–18 hours).

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate gradient). Key characterization data includes:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃), 1.45–1.55 (m, 2H, cyclopropyl), 3.20 (q, J = 7.3 Hz, 2H, SO₂CH₂), 6.90–7.10 (m, 2H, aromatic).

  • MS (ESI+) : m/z 304.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Friedel-CraftsLow cost, simple setupPoor regioselectivity55–60%
Suzuki CouplingHigh selectivityExpensive catalysts70–75%
Direct SulfonylationOne-pot reactionRequires anhydrous conditions80–85%

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are recommended for the sulfonylation step to enhance heat transfer and reduce reaction time . Solvent recovery systems (e.g., distillation for THF) improve cost-efficiency.

Chemical Reactions Analysis

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Steric and Lipophilic Effects : The cyclopropyl group adds steric bulk, which may hinder binding to certain biological targets compared to smaller substituents (e.g., hydroxyl groups in ). Fluorine atoms enhance lipophilicity, favoring membrane permeability in drug candidates .
  • Functional Group Diversity : The thiazole-pyridine moiety in the PubChem compound suggests divergent applications (e.g., kinase inhibition), whereas the hydroxylated benzamide in is tailored for material science uses like corrosion-resistant coatings .

Biological Activity

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide is a synthetic compound with the molecular formula C13H15F2NO3S\text{C}_{13}\text{H}_{15}\text{F}_2\text{N}\text{O}_3\text{S} and a molecular weight of approximately 303.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics and anti-inflammatory applications.

Antitumor Activity

Research has indicated that derivatives similar to this compound exhibit significant antitumor activity. A study focused on various benzamide derivatives demonstrated that specific structural modifications can enhance their inhibitory effects against cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The optimal compounds showed IC50 values in the low micromolar range, indicating potent activity .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 35 (related structure)A5495.29 ± 0.58
Compound 35HeLa3.72 ± 0.91
Compound 35MCF-79.23 ± 0.56

The mechanism by which compounds like this compound exert their effects is often linked to their interaction with specific molecular targets involved in tumor growth and proliferation. Molecular docking studies suggest that these compounds can effectively bind to key enzymes such as c-Met kinase, which is implicated in various signaling pathways associated with cancer progression .

Anti-inflammatory Potential

In addition to its antitumor properties, the compound may also demonstrate anti-inflammatory effects. Research into similar sulfonamide derivatives has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Such activity could position this compound as a candidate for treating inflammatory diseases .

Synthesis and Evaluation

A comprehensive study synthesized various benzamide derivatives, including those structurally related to this compound. The synthesized compounds underwent biological evaluation for their anticancer properties, leading to the identification of several promising candidates with enhanced potency compared to existing treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that the introduction of specific functional groups significantly influences the biological activity of these compounds. For instance, the presence of fluorine atoms and cyclopropyl groups was found to improve both the binding affinity and inhibitory potency against targeted enzymes .

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